molecular formula C11H10N2O2 B11899090 2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid

2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid

Cat. No.: B11899090
M. Wt: 202.21 g/mol
InChI Key: DZVMCYRCLABOBT-UHFFFAOYSA-N
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Description

2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a cyclopropane carboxylic acid moiety. This compound is part of a broader class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid typically involves cycloaddition reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable cycloaddition and condensation reactions, which can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines and cyclopropane derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid is unique due to its specific fusion of a pyrazolo[1,5-a]pyridine core with a cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-5-7(8)9-6-12-13-4-2-1-3-10(9)13/h1-4,6-8H,5H2,(H,14,15)

InChI Key

DZVMCYRCLABOBT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=C3C=CC=CN3N=C2

Origin of Product

United States

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